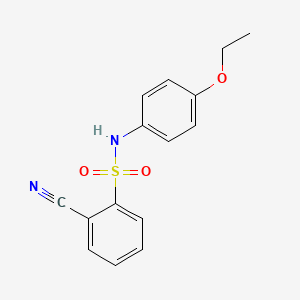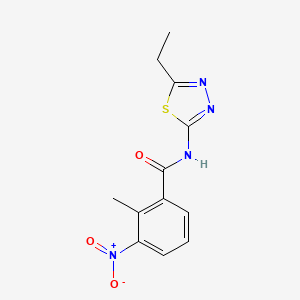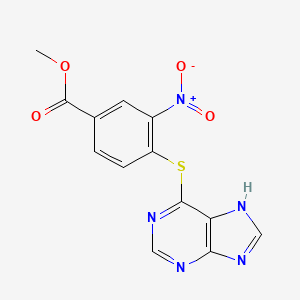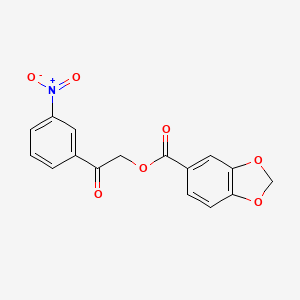![molecular formula C19H25N3O5 B5533648 1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5533648.png)
1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione belongs to the class of compounds known as imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and have been studied in various contexts including their chemical properties, synthesis, and molecular structures.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves reactions with different organic compounds. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, as reported by Shimizu, Hayashi, and Teramura (1986) (Shimizu, Hayashi, & Teramura, 1986).
Molecular Structure Analysis
Studies on the molecular structure of imidazolidine-2,4-dione derivatives reveal key insights into their conformation and bonding. For example, Drew et al. (1987) analyzed the structure of a Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione, highlighting its planar molecular structure and intermolecular hydrogen bonding (Drew et al., 1987).
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo various chemical reactions. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds with interesting rearrangements and chemical properties, as discussed by Klásek et al. (2010) (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Physical Properties Analysis
The physical properties of imidazolidine-2,4-diones, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The work by Aydın et al. (2013) on the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione provides valuable information on its nonplanar structure and intermolecular interactions (Aydın et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of imidazolidine-2,4-diones are influenced by their molecular structure and substituents. Research like that of Matsukura et al. (1992), which synthesized a novel series of spiro-[chroman-4,4'-imidazolidine]-2',5'-diones with antiarrhythmic activity, demonstrates the diverse chemical behavior of these compounds (Matsukura et al., 1992).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it has potential applications in medicine, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
1-[4-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidine-1-carbonyl]phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-18(2)11-21(9-8-19(18,26)12-27-3)16(24)13-4-6-14(7-5-13)22-10-15(23)20-17(22)25/h4-7,26H,8-12H2,1-3H3,(H,20,23,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNZRWGMQOUIPD-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)C2=CC=C(C=C2)N3CC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC=C(C=C2)N3CC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5533584.png)

![2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533594.png)
![2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5533602.png)

![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5533611.png)
![3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533621.png)
![2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5533625.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5533627.png)


![4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5533641.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5533655.png)